molecular formula C13H16N2O2 B2909166 Tert-butyl 3-cyanobenzylcarbamate CAS No. 916213-93-9

Tert-butyl 3-cyanobenzylcarbamate

Cat. No. B2909166
M. Wt: 232.283
InChI Key: NPPAYBVYRFLZMY-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanobenzylcarbamate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.33 g/mol.

Scientific Research Applications

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

Specific Scientific Field

Physical Chemistry

Summary of the Application

Carbazole-based molecular units, including 3,6-di-tert-butylcarbazole, are ubiquitous in organic optoelectronic materials . They are used as molecular building blocks, oligomers, dendrimers or polymers .

Methods of Application

The compounds were investigated in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

Results or Outcomes

The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent . Energy transfer from vibrationally hot S1 molecules (S1*) to the surrounding solvent molecules takes place with a time constant of 8–20 ps .

Synthesis, Thermodynamic Analysis and Application of Novel (3-(tert-Butylperoxy)propyl)trimethoxysilane

Specific Scientific Field

Chemical Engineering

Summary of the Application

A new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized. This reagent can be used as both a coupling agent and initiator .

Methods of Application

The new reagent was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The reagent was characterized by 1H-NMR, FT-IR and mass spectroscopy .

Results or Outcomes

The results indicated that the new reagent had the characteristics of a coupling agent and initiator . The application of this reagent on modifying nano-TiO2 and initiating polymerization was studied .

Synthesis of Novel Copolymer Based on Precipitation Polymerization

Specific Scientific Field

Polymer Chemistry

Summary of the Application

A series of copolymers were synthesized via precipitation polymerization using tert-Butyl acrylate (TBA), Styrene (St), p-acetoxy styrene (ASM), and cedryl methacrylate (CA) as co-monomer . These copolymers were then applied in chemically amplified KrF positive-tone photoresist .

Methods of Application

The copolymers were synthesized via precipitation polymerization . The synthesis was confirmed successful through fourier transfer infrared (FT-IR) spectra and proton nuclear magnetic resonance (1H–NMR) spectra .

Results or Outcomes

The resolution of the photolithography performance of the photoresist, evaluated using a KrF laser exposure system, could reach the level of 0.25 μm .

The tert-butyl Group in Chemistry and Biology

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . This simple hydrocarbon moiety is used in chemical transformations, and has relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Methods of Application

The application of the tert-butyl group is described starting from its use in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Results or Outcomes

The tert-butyl group has been found to have unique reactivity patterns, which are highlighted by summarising characteristic applications .

properties

IUPAC Name

tert-butyl N-[(3-cyanophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPAYBVYRFLZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyanobenzylcarbamate

CAS RN

916213-93-9
Record name tert-butyl N-[(3-cyanophenyl)methyl]carbamate
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